molecular formula C10H12O2S B13982673 Methyl 3-methyl-4-(methylthio)benzoate

Methyl 3-methyl-4-(methylthio)benzoate

Cat. No.: B13982673
M. Wt: 196.27 g/mol
InChI Key: WWWXZUTWZHIOHO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(methylthio)benzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position and two substituents on the aromatic ring: a methyl group at position 3 and a methylthio group (-SMe) at position 4. For example, organophosphates like Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl]ester) and Fenamiphos (Ethyl 3-methyl-4-(methylthio)phenyl isopropylphosphoramidate) share the 3-methyl-4-(methylthio)phenyl moiety, which is critical for their insecticidal and nematicidal activity . The methylthio group contributes to electron-donating effects, influencing reactivity and biological activity.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 3-methyl-4-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-7-6-8(10(11)12-2)4-5-9(7)13-3/h4-6H,1-3H3

InChI Key

WWWXZUTWZHIOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthesis of Methylthio-Substituted Benzoic Acid

A robust method for preparing methylthio-substituted benzoic acids, including methyl 3-methyl-4-(methylthio)benzoic acid, involves nucleophilic substitution of chlorobenzonitrile derivatives with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst (PTC). This method is characterized by high yield, purity, and scalability.

Key steps include:

  • Use of chlorobenzonitrile as the starting material, which is readily available.
  • Reaction with sodium methyl mercaptide solution under controlled temperature (initially around 70°C, then raised to 80°C).
  • Use of a three-phase phase transfer catalyst, such as resin-immobilized quaternary ammonium or phosphonium salts, to facilitate the reaction between organic and aqueous phases.
  • Subsequent addition of solid alkali (preferably sodium hydroxide) at elevated temperature (~110°C) to complete the hydrolysis of the nitrile to the carboxylic acid.
  • Acidification of the aqueous phase with hydrochloric acid to precipitate the methylthio-substituted benzoic acid.
  • Purification by filtration and fractional distillation to obtain a high-purity product.

Reaction scheme:

$$
\text{Chlorobenzonitrile} + \text{NaSCH}_3 \xrightarrow[\text{PTC}]{70-110^\circ C} \text{Methylthio benzoic acid}
$$

Example experimental data:

Parameter Condition/Value
Organic solvent Monochlorobenzene (preferred)
Phase transfer catalyst Resin-immobilized quaternary ammonium or phosphonium salt (4 g per 500 mL flask)
Temperature 70°C (initial), 80°C (reaction), 110°C (alkali addition)
Sodium methyl mercaptide molar ratio 1:1 to 1:10 (relative to chlorobenzonitrile)
Alkali used Sodium hydroxide (solid or 30% solution)
Reaction time 3 hours (mercaptide addition), 3 hours (reaction), 5 hours (alkali hydrolysis)
Yield and purity ~98.5% purity by gas chromatography; yield approx. 77.6 g from 68.7 g chlorobenzonitrile

This method offers advantages such as ease of control, low material consumption, minimal side reactions, and catalyst recyclability, making it suitable for industrial-scale production.

Esterification to Methyl Ester

The conversion of methylthio-substituted benzoic acid to this compound is typically achieved by esterification with methanol under acid catalysis. While specific literature for this exact compound is limited, analogous esterification methods for methyl benzoates provide a reliable framework.

Typical esterification conditions:

  • React methylthio-substituted benzoic acid with methanol in a molar ratio close to 1:1.4–1.6.
  • Use p-toluenesulfonic acid as a catalyst, at approximately 15 wt% relative to the acid.
  • Heat the mixture to 95–105°C for 2–3 hours, followed by a temperature reduction to 75–90°C for an additional 1–2 hours to drive the reaction to completion.
  • Employ a distillation setup to remove excess methanol and water formed during the reaction, often using a receiving still and a rectification tower to recycle methanol and minimize waste.
  • After completion, isolate the methyl ester by distillation under reduced pressure.

Representative data from methyl benzoate synthesis (analogous to this compound):

Parameter Condition/Value
Molar ratio (acid:methanol) 1:1.4–1.6
Catalyst p-Toluenesulfonic acid (15 wt%)
Reaction temperature 95–105°C (2–3 hours), then 75–90°C (1–2 hours)
Distillation Atmospheric pressure for methanol removal, vacuum for ester recovery
Reflux ratio in rectification 1–4
Yield 85–93% depending on exact conditions

This method provides high yield, low environmental impact due to methanol recycling, and catalyst reusability, making it industrially viable.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Yield/Purity
1. Methylthio benzoic acid synthesis Nucleophilic substitution of chlorobenzonitrile with sodium methyl mercaptide using three-phase PTC Chlorobenzonitrile, NaSCH3, PTC, NaOH, 70–110°C High yield, catalyst recyclable, scalable ~98.5% purity, high yield
2. Esterification to methyl ester Acid-catalyzed esterification with methanol using p-toluenesulfonic acid Methylthio benzoic acid, methanol, p-TsOH, 95–105°C Efficient, low methanol consumption, catalyst reusable 85–93% yield

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Methyl 3-methyl-4-(methylsulfinyl)benzoate or methyl 3-methyl-4-(methylsulfonyl)benzoate.

    Reduction: 3-methyl-4-(methylthio)benzyl alcohol.

    Substitution: Methyl 3-methyl-4-(methylthio)-2-nitrobenzoate or methyl 3-methyl-4-(methylthio)-2-bromobenzoate.

Scientific Research Applications

Methyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, nitro (-NO₂) groups (e.g., in Methyl 3-methoxy-4-nitrobenzoate) are strongly electron-withdrawing, deactivating the ring .
  • Halogen vs. Thioether : Bromine in Methyl 3-bromo-4-methylbenzoate introduces steric bulk and enables cross-coupling reactions, whereas the methylthio group may enhance lipid solubility, influencing bioavailability in pesticides .
  • Safety Profiles : Compounds with nitro groups (e.g., Ethyl 3-methyl-4-nitrobenzoate) pose explosion risks under high heat, while methylthio-containing analogs like Fenthion are associated with acetylcholinesterase inhibition .

Solubility and Stability

  • Methyl 3-hydroxybenzoate () is soluble in polar solvents like ethanol and methanol due to its hydroxyl group. The target compound’s methylthio group, being less polar, may reduce water solubility but enhance compatibility with organic matrices .
  • 3-Methoxy-4-methylbenzoic acid () highlights how methoxy groups improve stability against oxidation compared to thioethers, which are prone to oxidation (e.g., forming sulfoxides) .

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